7-Fold Superior Anti-HIV-1 Potency of the 4-Chlorophenyl Ester Prodrug Over Parent Didanosine
The didanosine ester prodrug incorporating 2-[4-(4-chlorophenyl)piperazin-1-yl]acetic acid (compound 4b) demonstrated an EC50 of 0.64 µM against HIV-1 in MT-4 cells, making it 7-fold more potent than the parent drug didanosine, which has an EC50 of 4.8 µM in the same assay [1]. This potency advantage is specific to the 4-chlorophenyl substitution; other arylpiperazine esters in the same series (4a, 4c-4h), carrying unsubstituted phenyl, 2-methoxyphenyl, 4-fluorophenyl, and benzyl groups, were all less potent than 4b [1].
| Evidence Dimension | Anti-HIV-1 Potency (EC50) |
|---|---|
| Target Compound Data | 0.64 µM (as didanosine ester prodrug 4b) |
| Comparator Or Baseline | Didanosine (parent drug): 4.8 µM; Other arylpiperazine esters (4a, 4c-h): EC50 values >0.64 µM (compound 4b was the most potent of the series) |
| Quantified Difference | 7.5-fold lower EC50 (more potent) vs. didanosine; most potent within the 4a-h series |
| Conditions | MT-4 cell line, MTT assay, HIV-1 cytopathic effect inhibition |
Why This Matters
This demonstrates that the 4-chlorophenylpiperazine acetic acid motif is the optimal prodrug moiety among a panel of eight arylpiperazine acetic acids for enhancing the intracellular delivery and antiviral activity of didanosine.
- [1] Sriram D, Yogeeswari P, Raveendra Babu N, Nagashree Kurre P. Synthesis and in vitro anti-HIV activities of didanosine prodrugs. J Enzyme Inhib Med Chem. 2007 Feb;22(1):51-5. View Source
